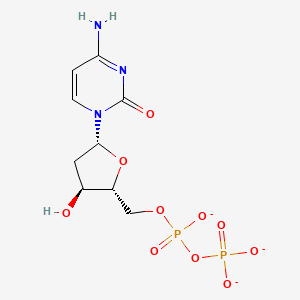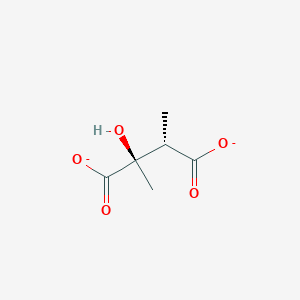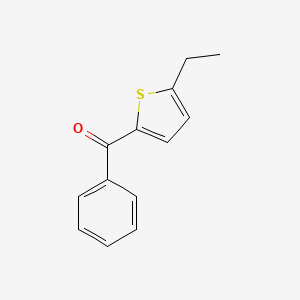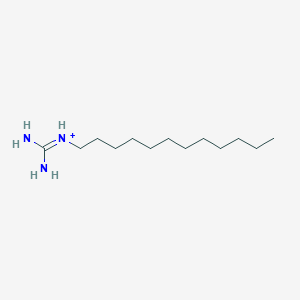
1-Dodecylguanidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-dodecylguanidine(1+) is a guanidinium ion resulting from the protonation of the imino nitrogen of 1-dodecylguanidine. The major species at pH 7.3. It is a conjugate acid of a 1-dodecylguanidine.
Wissenschaftliche Forschungsanwendungen
Ecotoxicological Effects
- Bioaccumulation and Histopathological Changes : 1-Dodecylguanidinium, under its form as dodine (n-dodecylguanidini acetate), has been studied for its ecotoxicological effects. In a study on rainbow trout, dodine exposure led to bioaccumulation and histopathological changes in muscle, liver, and gills. This highlights its environmental impact, particularly in aquatic environments (Büyüksoylu et al., 2020).
Chemical Properties
- Critical Micelle Concentration and Molecular Behavior : The critical micelle concentration (CMC) of dodine has been a subject of study. Understanding the CMC is crucial in applications involving surfactants and their interactions in solutions (Inoue, Misono, & Lee, 2007).
DNA Interactions
- DNA Aptamers as Analyte-Responsive Transporters : In molecular biology research, 1-dodecylguanidinium has been utilized in studies involving DNA aptamers. These aptamers can be activated by counterions like dodecylguanidinium to act as transporters in fluorogenic vesicles, highlighting its utility in DNA-based sensing systems (Takeuchi & Matile, 2009).
Protein Denaturation
- Protein Denaturation Properties : The compound has been evaluated for its protein denaturation properties, providing insights into its potential utility in biochemical research, particularly in studying protein structures (Gelman, Perlova, & Gruebele, 2013).
Cellular Effects
- Membrane Damage in Microorganisms : Dodine's effect on the cytoplasmic membrane of Pseudomonas syringae, causing cell death and membrane damage, is an important area of microbiological research. This is significant for understanding its antimicrobial properties (Cabral, 1991).
Genotoxicity
- DNA Damage Induction by Fungicides : Understanding the mechanism of DNA damage by fungicides like dodine is critical in evaluating its broader biological effects and potential risks (Sarkar & Singh, 2019).
Antibacterial Action
- Mode of Antibacterial Action : Dodine's antibacterial action on Pseudomonas syringae, including RNA degradation and cell lysis, provides insights into its potential use in combating bacterial infections (Cabral, 1992).
Spectroscopic Studies
- Spectroscopic Characterization : The spectroscopic study of dodecylguanidine free base in nonpolar environments is vital for understanding its behavior in such conditions, which has implications in biochemical and biophysical research (Banyikwa et al., 2017).
Antiviral Applications
- Inhibition of Viral Replication : Studies on guanidinium derivatives, including their role in inhibiting herpes simplex virus-1 replication, highlight the potential antiviral applications of compounds like dodecylguanidine (Amtmann, Zöller, & Schilling, 2000).
Environmental Impact
- Impact on Aquatic Environments : Research on antifouling biocides, including 1-dodecylguanidinium, provides insights into their environmental impact and interactions with aquatic life (Evans, Callow, & Wood, 1986).
Eigenschaften
Produktname |
1-Dodecylguanidinium |
|---|---|
Molekularformel |
C13H30N3+ |
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
diaminomethylidene(dodecyl)azanium |
InChI |
InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16)/p+1 |
InChI-Schlüssel |
HILAYQUKKYWPJW-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCC[NH+]=C(N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



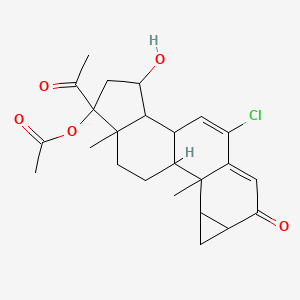
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1258471.png)
![[3-methoxy-2-phosphonooxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1258472.png)



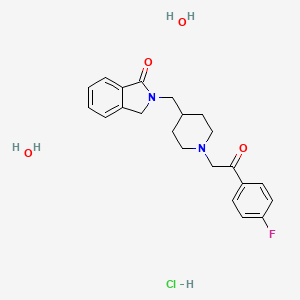
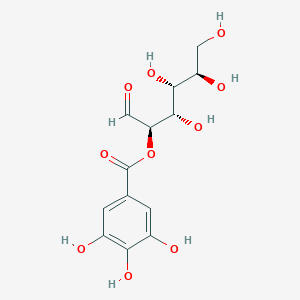
![(4-Fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B1258479.png)
